Chemical structure of cyclopropylmethyl (2S)-2-amino-3-methylbutanoate
Chemical structure of cyclopropylmethyl (2S)-2-amino-3-methylbutanoate
An In-Depth Technical Guide to Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate: Structure, Synthesis, and Applications
Abstract
Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate is a chiral ester of the amino acid L-valine, recognized for its utility as a versatile building block in medicinal chemistry and drug discovery.[1] Its unique molecular architecture, combining a stereospecific amino acid core with the strained cyclopropylmethyl moiety, offers distinct advantages for modulating the physicochemical and pharmacological properties of lead compounds. This guide provides a comprehensive technical overview of its chemical structure, stereochemical significance, synthetic pathways, and analytical characterization. Furthermore, it explores its current and potential applications in the development of novel therapeutics, offering field-proven insights for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate is a non-proteinogenic amino acid ester. Its core identity is defined by the specific arrangement of its functional groups and its stereochemistry, which originates from the natural amino acid L-valine.
Table 1: Core Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | cyclopropylmethyl (2S)-2-amino-3-methylbutanoate | [1] |
| CAS Number | 1234492-02-4 | [1] |
| Molecular Formula | C₉H₁₇NO₂ | [1][2] |
| Molecular Weight | 171.24 g/mol | [1][2] |
| Appearance | Typically supplied as a liquid or oil | N/A |
| Purity | ≥95% (for research-grade material) |[1] |
Structural Representation
The molecule's structure is characterized by a central chiral carbon (alpha-carbon) derived from L-valine, an isopropyl side chain, a primary amine, and an ester linkage to a cyclopropylmethyl group.
Caption: 2D chemical structure of cyclopropylmethyl (2S)-2-amino-3-methylbutanoate.
Stereochemistry and Structural Significance
The functionality of this molecule in a biological context is intrinsically linked to its three-dimensional structure.
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(2S)-Stereocenter: The "(2S)" designation specifies the absolute configuration at the alpha-carbon, which is inherited from its parent amino acid, L-valine. This chirality is critical for molecular recognition, as biological targets like enzymes and receptors are themselves chiral. Using the enantiomerically pure (2S) form ensures specific and predictable interactions with the target, which is a cornerstone of rational drug design.
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Cyclopropylmethyl Ester: The cyclopropane ring is a unique bioisostere. Its high ring strain and specific electronic properties distinguish it from other alkyl groups.[3] Incorporating a cyclopropyl moiety can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4] Furthermore, its rigid structure can lock the ester in a preferred conformation, potentially improving binding affinity to a biological target by reducing the entropic penalty of binding.[4]
Caption: Logical relationship between structural features and their impact in drug design.
Synthesis and Derivatization
As a building block, cyclopropylmethyl (2S)-2-amino-3-methylbutanoate is typically synthesized through the esterification of a protected L-valine derivative with cyclopropanemethanol. This approach preserves the crucial stereochemistry of the starting material.
General Synthetic Workflow
The synthesis is designed to be robust and scalable, with protection/deprotection steps chosen to be high-yielding and compatible with the molecule's functional groups.
Caption: A representative workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis via Esterification
This protocol describes the synthesis starting from commercially available N-Boc-L-valine.
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Reaction Setup:
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To a solution of N-Boc-L-valine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert nitrogen atmosphere, add cyclopropanemethanol (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
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Causality: Anhydrous DCM is used as the solvent because the coupling reagents are sensitive to moisture. The inert atmosphere prevents side reactions. DMAP serves as a catalyst to accelerate the esterification.
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-
Coupling:
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise over 30 minutes.
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Causality: The reaction is cooled to 0 °C to control the exothermic reaction and minimize side product formation. DCC is the coupling agent that activates the carboxylic acid for nucleophilic attack by the alcohol.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
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Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes.
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Causality: TLC allows for the visualization of the consumption of the starting material and the formation of the product, indicating when the reaction is complete.
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-
Workup and Purification:
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Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
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Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality: The aqueous washes remove unreacted starting materials, coupling reagents, and the catalyst. The DCU byproduct is insoluble in DCM and is easily removed by filtration.
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-
Deprotection:
-
Dissolve the purified, protected intermediate in DCM (approx. 0.5 M).
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent, yielding the final product, typically as a TFA salt.
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Causality: TFA is a strong acid that efficiently cleaves the Boc protecting group, liberating the primary amine.
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Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Table 2: Expected Analytical Data
| Technique | Expected Result |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | Peaks corresponding to cyclopropyl protons (~0.2-0.6 ppm), isopropyl protons (~0.9-1.0 ppm and ~2.1-2.2 ppm), alpha-proton (~3.5-3.6 ppm), and methylene protons of the ester (~3.9-4.0 ppm). |
| ¹³C NMR (100 MHz, CDCl₃) | Resonances for cyclopropyl carbons (~3-11 ppm), isopropyl carbons (~17-19 and ~30 ppm), alpha-carbon (~58-60 ppm), and carbonyl carbon (~173-175 ppm). |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 172.13. |
| FTIR (ATR) | Characteristic absorptions for N-H stretching (~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and C=O stretching of the ester (~1730-1740 cm⁻¹). |
Protocol: Purity Assessment by GC-MS
Due to the polarity of the free amine, derivatization is often required for GC analysis.
Caption: Standard workflow for purity analysis of amino acid esters by GC-MS.
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Derivatization:
-
Dissolve a precise amount of the sample (~1 mg) in ethyl acetate.
-
Add pentafluoropropionic anhydride (PFPA) and heat at 65 °C for 30 minutes.
-
Causality: The amine is acylated with PFPA to form a less polar, more volatile derivative suitable for gas chromatography.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature gradient program to separate the components.
-
Acquire mass spectra using Electron Ionization (EI).
-
Causality: The GC separates the derivatized product from any impurities based on their boiling points and interactions with the column's stationary phase. The MS acts as a detector and confirms the identity of the eluting peaks by their mass-to-charge ratio.
-
-
Data Analysis:
-
Integrate the peak area of the derivatized product in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
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Applications in Research and Drug Development
The title compound is not an active pharmaceutical ingredient itself but rather a valuable scaffold for building more complex molecules.[1]
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Peptidomimetics and Protease Inhibitors: The L-valine core makes it an ideal starting point for synthesizing peptidomimetics. The cyclopropylmethyl group can provide steric hindrance or specific hydrophobic interactions within an enzyme's active site, making it a useful component in the design of protease inhibitors.[1]
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Modulation of Physicochemical Properties: It can be incorporated into larger molecules to fine-tune properties such as metabolic stability and membrane permeability.[1] The lipophilic character of the cyclopropylmethyl ester can enhance a drug's ability to cross cellular membranes.
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Scaffold for Diverse Libraries: The primary amine serves as a handle for a wide range of chemical transformations (e.g., amidation, reductive amination), allowing for the rapid generation of libraries of related compounds for screening against various biological targets. The general utility of cyclopropane-containing scaffolds has been demonstrated in approved drugs targeting kinases, viruses, and bacteria.[4]
Safety and Handling
Proper handling is critical due to the compound's hazardous nature.
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Hazard Classification: Classified with the GHS Signal Word "Danger" and carries the Hazard Statement H314, indicating that it causes severe skin burns and eye damage.[1]
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
Cyclopropylmethyl (2S)-2-amino-3-methylbutanoate is a high-value chemical entity for drug discovery professionals. Its well-defined stereochemistry, coupled with the unique properties of the cyclopropylmethyl group, provides a powerful tool for constructing novel molecular architectures. A thorough understanding of its synthesis, characterization, and chemical reactivity, as outlined in this guide, enables researchers to effectively leverage this building block in the rational design of next-generation therapeutics.
References
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Sources
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